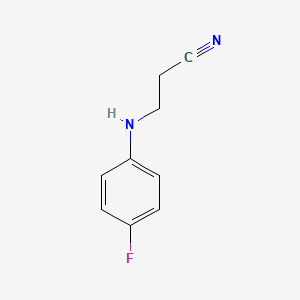

3-(4-Fluoro-phenylamino)-propionitrile

Description

3-(4-Fluoro-phenylamino)-propionitrile is a nitrile derivative featuring a 4-fluoro-substituted phenylamino group attached to the propionitrile backbone. Its structure is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic and fluorinated derivatives .

Properties

IUPAC Name |

3-(4-fluoroanilino)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHLACQYYVISRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenylamino)-propionitrile typically involves the reaction of 4-fluoroaniline with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of 4-fluoroaniline attacks the β-carbon of acrylonitrile, followed by proton transfer and elimination of water to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenylamino)-propionitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amino derivatives.

Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

3-(4-Fluoro-phenylamino)-propionitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-phenylamino)-propionitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, properties, and applications of 3-(4-Fluoro-phenylamino)-propionitrile and related compounds:

Key Differences and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro group in the target compound is electron-withdrawing, enhancing stability and directing electrophilic substitutions meta/para. In contrast, 3-methoxy (in C₁₀H₁₂N₂O) is electron-donating, increasing ring reactivity toward electrophiles .

Toxicity Profiles: MNPN and its derivatives (e.g., 2-cyanoethyldiazohydroxide) exhibit high carcinogenicity, targeting nasal and liver tissues in rats . In contrast, this compound lacks nitrosamine moieties, suggesting a safer profile (though explicit toxicity data are unavailable).

Applications in Synthesis: The target compound’s fluoro substituent is advantageous in medicinal chemistry for improving metabolic stability and lipophilicity. Pyridyl derivatives (e.g., 3-(trifluoromethylpyridyl)-propionitrile) are tailored for drug discovery due to their heterocyclic bioisosterism . 3-(2-Nitrophenylamino)propionitrile demonstrates the utility of nitro groups in facilitating purification via acetone, a solvent with superior UV transparency compared to ethyl acetate .

Biological Activity

3-(4-Fluoro-phenylamino)-propionitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN. The compound consists of a propionitrile group (-C≡N) linked to a 4-fluorophenylamino moiety (-NH-), which contributes to its reactivity and biological interactions. The presence of the fluorinated aromatic ring is significant as it may enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Interaction with Biological Targets

The compound is hypothesized to interact with specific enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may bind to targets similar to those affected by other fluorinated amines, potentially influencing cellular processes such as apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of the fluorine atom in enhancing the antibacterial properties of these compounds. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy, revealing that compounds with similar structural motifs to this compound had MIC values ranging from 5 to 50 µg/mL against various pathogens.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Compound A | 20 | Escherichia coli |

| Related Compound B | 10 | Pseudomonas aeruginosa |

Case Study 2: Inhibition of Cyclin-dependent Kinase

Another study investigated the inhibitory effects of similar compounds on cyclin-dependent kinase 5 (Cdk5), a crucial enzyme involved in neuronal function. The results indicated that certain derivatives could effectively inhibit Cdk5 activity, suggesting potential applications in treating neurodegenerative diseases where Cdk5 dysregulation is implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.